Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
- Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with the following chemical formula:
C17H25N3O3S
. - It belongs to the class of benzothiophene derivatives and exhibits interesting biological properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a suitable amine (e.g., aniline) with a thioisocyanate (e.g., phenyl isothiocyanate) to form the thiourea intermediate. Subsequent cyclization with an appropriate carboxylic acid derivative yields the target compound.
Reaction Conditions: These reactions are typically carried out under mild conditions, often in organic solvents.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established synthetic routes.
Chemical Reactions Analysis
Reactivity: Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, mild oxidants like hydrogen peroxide or peracids are used. Reduction can be achieved using metal hydrides (e.g., lithium aluminum hydride). Substitution reactions involve nucleophilic attack on the carbonyl group.
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology: It may exhibit bioactivity, making it relevant for drug discovery or as a chemical probe.
Medicine: Investigations into its potential as a therapeutic agent are ongoing.
Industry: Its use in specialty chemicals or materials could be explored.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
- Potential pathways include enzyme inhibition, receptor binding, or modulation of gene expression.
Comparison with Similar Compounds
Uniqueness: Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate’s unique structure sets it apart from other benzothiophene derivatives.
Similar Compounds: Some related compounds include ethyl 6-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and other analogs.
Remember that this compound’s properties and applications continue to be explored, and further research will enhance our understanding
Properties
Molecular Formula |
C17H18N2O2S2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
methyl 2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O2S2/c1-21-16(20)14-12-9-5-6-10-13(12)23-15(14)19-17(22)18-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H2,18,19,22) |
InChI Key |
AZTPNBVWBLYMPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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